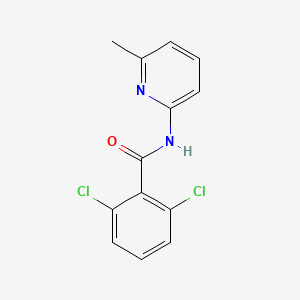![molecular formula C14H19N3O2 B5713760 N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea leads to the accumulation of DNA damage and cell death in cancer cells. In neurodegenerative disorders, PARP-1 inhibition by N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea leads to the reduction of oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea inhibits PARP-1 activation and reduces the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea induces cell death and inhibits tumor growth by inducing DNA damage and inhibiting DNA repair pathways. In neurodegenerative disorders, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea reduces oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea reduces the release of pro-inflammatory cytokines and improves tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its potent inhibition of PARP-1, which makes it a useful tool for studying the role of PARP-1 in various disease processes. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain assays.
List of
Future Directions
1. Further studies to elucidate the mechanism of action of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in various disease processes.
2. Development of more potent and selective PARP-1 inhibitors based on the structure of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea.
3. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a combination therapy with other drugs in cancer treatment.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in vivo.
6. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a neuroprotective agent in traumatic brain injury and stroke.
7. Studies to evaluate the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as an anti-inflammatory agent in sepsis and other inflammatory conditions.
8. Development of new formulations of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea to improve its solubility and bioavailability.
9. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in other disease processes, such as autoimmune disorders and metabolic diseases.
10. Studies to evaluate the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a radioprotective agent in cancer treatment.
Synthesis Methods
The synthesis of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 2-(1-piperidinylcarbonyl)aniline with N-methylisocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous acetonitrile. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disorders, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
1-methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-14(19)16-12-8-4-3-7-11(12)13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFBBPZZPBKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

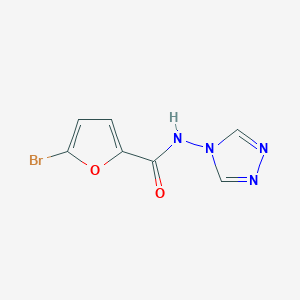
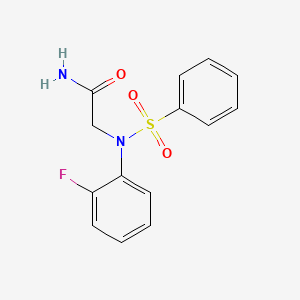


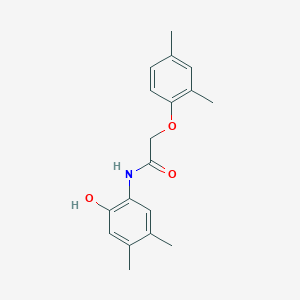
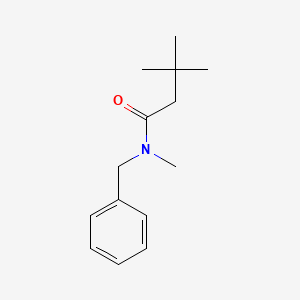
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
